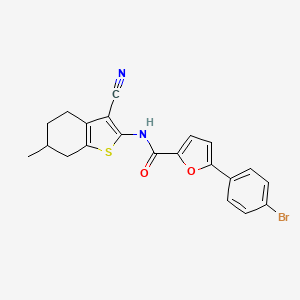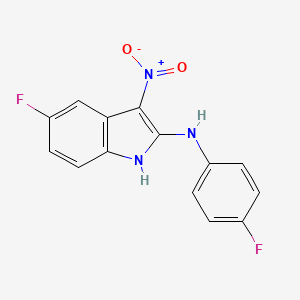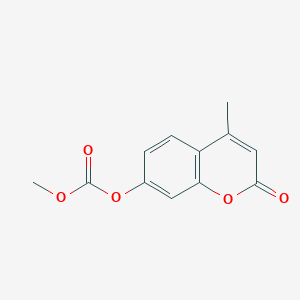
METHYL (4-METHYL-2-OXO-2H-CHROMEN-7-YL) CARBONATE
描述
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have been extensively studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities . The specific structure of this compound includes a chromenone core with a methyl group at the 4-position and a carbonate ester at the 7-position, making it a unique and potentially valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate typically involves the esterification of 4-methyl-7-hydroxycoumarin with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions generally include stirring the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or column chromatography to ensure high purity for industrial applications .
化学反应分析
Types of Reactions
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonate ester, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various ester or amide derivatives .
科学研究应用
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate has several scientific research applications:
作用机制
The mechanism of action of methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate involves its interaction with biological targets such as enzymes and receptors. The chromenone core can inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, the compound can interact with cellular pathways involved in inflammation and coagulation, contributing to its anti-inflammatory and anticoagulant effects .
相似化合物的比较
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a similar chromenone core but with a benzenesulfonate group instead of a carbonate ester.
4-Methyl-2-oxo-2H-chromen-7-yl sulfamate: Another similar compound with a sulfamate group, known for its potential biological activities.
Uniqueness
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate is unique due to its specific carbonate ester functional group, which imparts distinct chemical reactivity and potential biological activities compared to other coumarin derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
属性
IUPAC Name |
methyl (4-methyl-2-oxochromen-7-yl) carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-7-5-11(13)17-10-6-8(3-4-9(7)10)16-12(14)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGJGBDBTDVEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


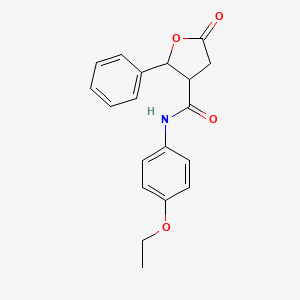
![N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B4091889.png)
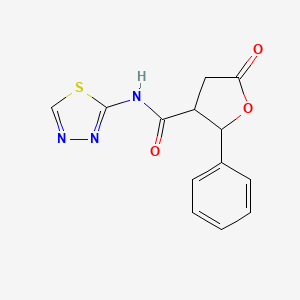
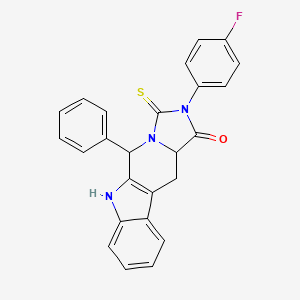
![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4091920.png)
![2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3-CHLOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE](/img/structure/B4091923.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(tetrahydro-2H-pyran-4-yl)amine](/img/structure/B4091927.png)
![4-chloro-2-{1-[(4-methoxyphenyl)amino]ethyl}phenol](/img/structure/B4091947.png)
![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]methanamine](/img/structure/B4091951.png)
![5-(3,4-dichlorophenyl)-7-(2-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4091959.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B4091968.png)
![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4091973.png)
